molecular formula C26H27N3O3S B14124681 2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide

2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B14124681
M. Wt: 461.6 g/mol
InChI Key: CXESOMWXVLQMMD-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes a thienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the dimethylbenzyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.

Scientific Research Applications

2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives and acetamide-containing molecules. Examples include:

Uniqueness

What sets 2-[3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide apart is its specific combination of functional groups and its potential for diverse applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

2-[3-[(3,4-dimethylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-ethyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C26H27N3O3S/c1-5-27(21-8-6-7-17(2)13-21)23(30)16-28-22-11-12-33-24(22)25(31)29(26(28)32)15-20-10-9-18(3)19(4)14-20/h6-14H,5,15-16H2,1-4H3

InChI Key

CXESOMWXVLQMMD-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC(=C(C=C4)C)C)SC=C3

Origin of Product

United States

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